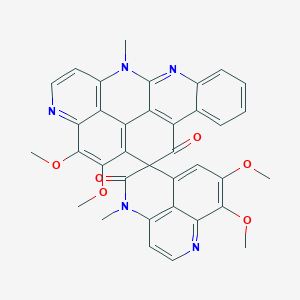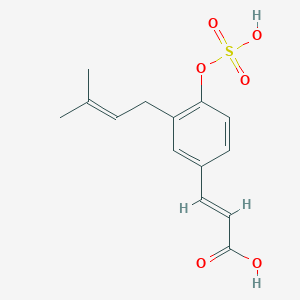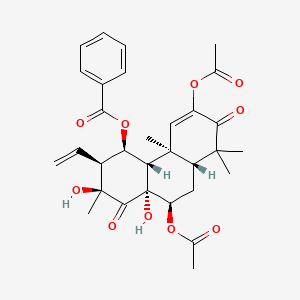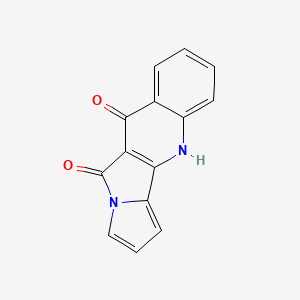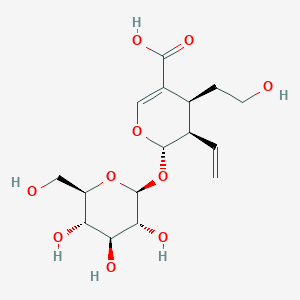
Haematommone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Haematommone is a member of hydroxyanthraquinones.
科学的研究の応用
Gene Expression in Astrocytes Affected by Hyperammonemia :
- Research on mice with urea cycle disorders (UCDs) showed that acute hyperammonemia (HA) causes cerebral edema and brain damage. This study highlighted the downregulation of genes responsible for water and potassium homeostasis in astrocytes, which may be key to developing brain edema in HA (Lichter-Konecki et al., 2008).
Optimizing Trap Positioning in Pest Management :
- A study proposed an approach to improve the application of fungal-based bio-pesticides by optimizing trap spatial distribution. This method, applied to control the invasive fruit fly, revealed that nine pheromone traps per hectare with a spacing of 37.45m between them were optimal (Guimapi et al., 2020).
Alternative Plasmonic Materials for Technology :
- Research in plasmonics and metamaterials indicated the need for better material building blocks beyond gold and silver. The study explored various materials like semiconductors, transparent conducting oxides, and 2D materials such as graphene for plasmonic applications (Naik et al., 2013).
Ruthenium Counterstaining in Imaging Mass Cytometry :
- A novel counterstain method for imaging mass cytometry using ruthenium tetroxide (RuO4) was developed. This method reveals general tissue structure analogous to haematoxylin in immunohistochemical counterstaining (Catena et al., 2018).
Diatoms in Ecotoxicology and Bioassessment :
- Diatoms are used for bioassessment in relation to environmental disturbances. The review analyzed the advancement in diatom research, emphasizing traditional taxonomical parameters and new endpoints like life-forms and nuclear anomalies (Pandey et al., 2017).
Surface Plasmon Resonance Spectroscopy in Studying Polyplex-Glycoaminoglycan Interactions :
- This study used surface plasmon resonance (SPR) to monitor interactions between polymer-DNA complexes and glycoaminoglycans, highlighting that GAG-polyplex interactions depend on the type of polymer selected and the charge ratio of the polyplexes prepared (Dubruel et al., 2005).
Human Activity Recognition Using CSI Information :
- A study on human activity recognition (HAR) using Wi-Fi signals demonstrated high accuracy in predicting various activities like walking and falling. This research opens possibilities for applications in intelligent surveillance and smart home systems (Schäfer et al., 2021).
Flow Cytometry in Plant Research :
- Flow cytometry has been an invaluable tool in plant science for studying plants at cellular and subcellular levels, especially for nuclear DNA content analysis, marking significant advancements in this field (Vrána et al., 2014).
Cytokines in Fracture Haematoma and Bone Healing :
- This review focused on molecular contributions to bone healing within fracture haematoma. It highlighted the importance of cytokine content in the initial stages of fracture healing and the potential of molecular modification to improve union times (Walters et al., 2018).
pHEMA Nanopolymeric-Based Vaccine Against H6N2 Avian Influenza :
- A preliminary study investigated the use of poly (2-hydroxyethyl methacrylate) nanoparticles for delivering DNA vaccines against the H6N2 avian influenza virus, showing promise in reducing virus shedding and improving immune response (Poinern et al., 2011).
HAR Using Inertial, Physiological, and Environmental Sensors :
- A comprehensive survey on HAR, focusing on machine learning's critical role in developing HAR applications based on inertial sensors in conjunction with physiological and environmental sensors, especially in health and well-being applications (Demrozi et al., 2020).
特性
分子式 |
C16H10O7 |
|---|---|
分子量 |
314.25 g/mol |
IUPAC名 |
2-acetyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H10O7/c1-5(17)11-10(20)4-8-13(15(11)22)16(23)12-7(14(8)21)2-6(18)3-9(12)19/h2-4,18-20,22H,1H3 |
InChIキー |
OVWIVSWXKVYPAG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
正規SMILES |
CC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


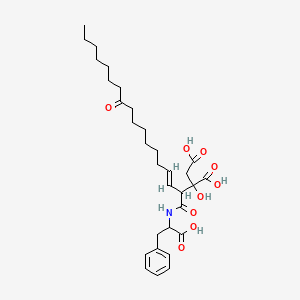

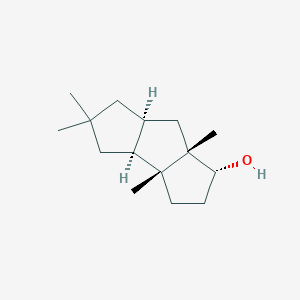
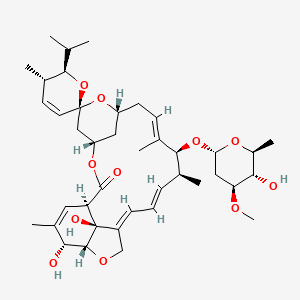
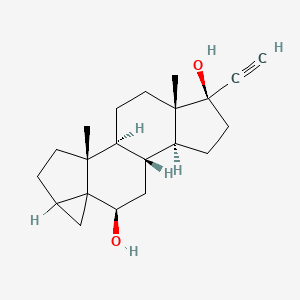
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-6-(1-piperidinylsulfonyl)-1,3-benzoxazol-2-one](/img/structure/B1249734.png)

